Bcrp-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bcrp-IN-1, also known as compound 19, is a potential inhibitor of the efflux transporters P-gp and BCRP . These transporters, particularly BCRP (Breast Cancer Resistance Protein), play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many drugs . BCRP is an ATP-binding cassette (ABC) efflux transporter that confers multidrug resistance in cancers .

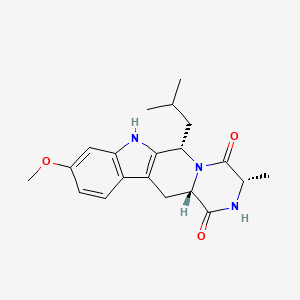

Molecular Structure Analysis

BCRP forms into a homodimer to assume its active transport conformation . The BCRP monomer has six transmembrane domains (TMDs) and a single nucleotide binding domain (NBD) .Chemical Reactions Analysis

BCRP is one of the ABC transporters that confer resistance to a large number of structurally and chemically unrelated chemotherapeutic agents through ATP hydrolysis-dependent efflux transport of these drugs . The substrates of BCRP have been rapidly expanding to include not only chemotherapeutics but also non-chemotherapeutic drugs .Aplicaciones Científicas De Investigación

Breast Cancer Resistance Protein (BCRP) Research

- BCRP, initially identified in multidrug-resistant breast cancer cell lines, is an ATP-binding cassette (ABC) efflux transporter. It has a significant role in conferring resistance to chemotherapeutic agents and actively transports a wide range of therapeutic agents and physiological substances, such as estrone-3-sulfate and uric acid. BCRP is recognized by the FDA as a key drug transporter in clinically relevant drug disposition (Mao & Unadkat, 2014).

Expression in Various Human Tissues and Diseases

- BCRP is expressed in various human tissues, including the placental syncytiotrophoblasts, intestinal epithelium, liver hepatocytes, and brain microvessel endothelial cells. Its expression has been observed in epilepsy-associated conditions and is believed to impact the absorption, distribution, and elimination of drugs and endogenous compounds (Aronica et al., 2005).

Role in Multidrug Resistance

- BCRP plays a crucial role in multidrug resistance (MDR) in cancer, affecting the efficacy of several anticancer drugs. Studies show its overexpression in various hematological malignancies and solid tumors, indicating its importance in clinical drug resistance (Mao, 2005).

Impact on Drug Bioavailability and CNS Penetration

- BCRP, along with other drug efflux transporters like P-glycoprotein, is located in the apical membrane of epithelial cells, influencing the oral uptake and CNS penetration of substrate drugs. Its inhibition is a strategic approach to enhance the oral absorption and delivery of anticancer agents to brain tumors or CNS metastases (Breedveld et al., 2006).

Interaction with Dietary Flavonoids

- Dietary flavonoids have been identified as inhibitors of BCRP. This interaction is significant for both reversing multidrug resistance in cancer treatment and influencing drug-flavonoid pharmacokinetic interactions (Zhang et al., 2004).

Potential as a Therapeutic Target

- Due to its involvement in drug resistance and disposition, BCRP is considered a potential therapeutic target in cancer. Understanding its regulation and function could lead to the development of new drugs and treatments for cancer and other diseases where drug resistance is a significant challenge (Robey et al., 2009).

Direcciones Futuras

While the use of Bcrp-IN-1 and other BCRP inhibitors shows promise, more research is needed to fully understand their potential and limitations. Future studies may focus on improving the predictability of models for BCRP substrates, understanding the interplay between different transporters, and developing strategies to overcome resistance .

Propiedades

IUPAC Name |

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bcrp-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)